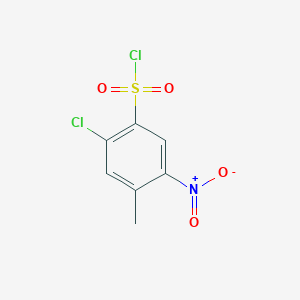
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO4S and its molecular weight is 270.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Like many sulfonyl chloride compounds, it is likely to react with amines, alcohols, and other nucleophiles in biological systems .
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride. For instance, its reactivity may be influenced by pH, temperature, and the presence of other reactive species . Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Actividad Biológica
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride, known by its CAS number 858004-24-7, is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
The compound is characterized by the following molecular structure:
- Molecular Formula : C7H6ClN2O2S
- Molecular Weight : 220.65 g/mol
- Appearance : Yellowish solid
Synthesis Methods
Various synthetic routes have been documented for producing this compound. Notably, one method involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with bis(trichloromethyl) carbonate in the presence of an organic base, yielding the sulfonyl chloride at moderate temperatures (25–80 °C) . This method highlights the application of green chemistry principles, emphasizing safety and environmental considerations.
Antimicrobial Activity
Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro assays demonstrated that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent . The IC50 values for various cancer cell lines are summarized in Table 1.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cellular proliferation. For example, it may act as a covalent inhibitor targeting proteins involved in cell cycle regulation or apoptosis .
Case Studies
Several case studies have documented the biological effects of related compounds, providing insights into their therapeutic potential:
- Inhibition of Protein Kinases : A study demonstrated that similar sulfonyl chlorides could inhibit protein kinases involved in cancer progression, leading to reduced tumor growth in animal models .
- Antifungal Activity : Another investigation found that structurally related compounds exhibited antifungal properties against Candida species, indicating a broader spectrum of biological activity .
Propiedades
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBPQLIMPZYGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














